molecular formula C10H10O2 B1583915 3,4-二氢-2H-苯并[b]氧杂环-5-酮 CAS No. 6786-30-7

3,4-二氢-2H-苯并[b]氧杂环-5-酮

货号 B1583915
CAS 编号: 6786-30-7
分子量: 162.18 g/mol
InChI 键: KNTMEDNZPJADJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with the molecular formula C10H10O2 . It is used for research and development purposes .


Synthesis Analysis

An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . This methodology has been applied to the synthesis of key intermediates of drug candidates .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-benzo[b]oxepin-5-one consists of a benzene ring fused with an oxepin ring. The oxepin ring is a seven-membered ring with one oxygen atom .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-benzo[b]oxepin-5-one has a boiling point of 100-130 °C (under a pressure of 4 Torr) and a density of 1.155 g/cm3 at 21.5 °C . It should be stored in a dry place at room temperature .

科学研究应用

复杂化合物的合成

3,4-二氢-2H-苯并[b]氧杂环-5-酮是合成复杂化学结构的关键中间体。它已被用于苯并[b]吡喃并[2,3-d]氧杂环和二苯并[b,d]氧杂环的合成中,展示了它在化学反应中的多功能性 (Tandon 等人,2009)。该化合物在合成不同结构中的作用突出了其在化学研究中的重要性。

在蛋白酪氨酸激酶 (PTK) 中的抑制活性

在 Li 等人 (2017) 的研究中,合成了 3,4-二氢-1-苯并氧杂环-5(2H)-酮的新衍生物,并评估了它们对蛋白酪氨酸激酶 (PTK) 的抑制活性。这些衍生物显示出抑制 ErbB1 和 ErbB2 的有效性,突出了 3,4-二氢-2H-苯并[b]氧杂环-5-酮衍生物在药物化学和药物发现中的潜力 (Li 等人,2017)

氧杂环的开发

该化合物一直是开发制备氧杂环(一类生物重要化合物)的新方法的重点。研究表明,涉及 3,4-二氢-2H-苯并[b]氧杂环-5-酮的金催化反应可以导致这些杂环的有效合成,表明在药物研究中具有潜力 (Sze 等人,2011)

螺旋结构的合成

该化合物已被用于合成“S”形二氧杂硫杂-和氧二氮杂螺旋烯,展示了其形成螺旋结构的能力,在材料科学和分子工程中具有巨大潜力 (Maurya 等人,2012)

对嗅觉研究的贡献

已经合成并研究了 3,4-二氢-2H-苯并[b]氧杂环-5-酮衍生物的嗅觉特性。对这些特性的理解可以促进新香料和香料的开发 (Kraft 等人,2010)

安全和危害

The compound is classified under GHS07 for safety, with the signal word “Warning”. The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name

3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMEDNZPJADJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311279
Record name 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b]oxepin-5-one

CAS RN

6786-30-7
Record name 6786-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1-benzoxepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 238 g (1.2 mole) of 4-phenoxybutyryl chloride, dissolved in 350 ml of 1,2-dichloroethane, is added dropwise to a suspension, cooled to 0° C., of 192 g of aluminum trichloride in 1,200 ml of 1,2-dichloroethane within 4.5 hours while passing through nitrogen and stirring vigorously. The mixture is then stirred at 0° C. for 1.5 hours and allowed to warm to room temperature overnight. The mixture is added to a stirred mixture of 2,000 ml of concentrated hydrochloric acid and 2.5 kg of ice and then stirred for 1.5 hours. The aqueous phase is decanted off, and insoluble residue is removed from the organic phase by filtration, washing thoroughly with 1,2-dichloroethane. The aqueous phase is extracted 3-4 times more with methylene chloride, and the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution and dried over sodium sulfate. A yellowish oil is obtained after the solvent has been evaporated off in vacuo and is dissolved in diethyl ether, and the last residues of dyestuff are removed by filtration. Evaporation in vacuo results in a clear oil which distils at 74°-75° C./0.02 torr.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35. 5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 10 0 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethylether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 2
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 3
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 4
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 5
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Reactant of Route 6
3,4-Dihydro-2H-benzo[b]oxepin-5-one

Citations

For This Compound
24
Citations
MK Parai, AK Srivastava, M Kassack, G Panda - Tetrahedron, 2008 - Elsevier
Treatment of chromanone, thiochromanone, tetralone and benzo[b]thiepinone derived allylic alcohols with phosphorous tribromide furnished unexpected products instead of desired …
Number of citations: 8 www.sciencedirect.com
KS Huang, SR Li, YF Wang, YL Lin… - Journal of the …, 2005 - Wiley Online Library
Synthesis of some benzoheterocyclic compounds like substituted benzofurans, 4‐methyl‐2H‐chromenes and 3,4‐dihydro‐2H‐benzo[b]oxepin‐5‐ones from 2‐hydroxyacetophenone …
Number of citations: 14 onlinelibrary.wiley.com
T Yoshida, M Ohta, T Emmei, T Kodama… - Angewandte …, 2023 - Wiley Online Library
C–F bonds of acyl fluorides can be cleaved and added across tethered alkenes in the presence of a cationic rhodium(I) tetrafluoroborate catalyst. This 1,2‐carbofluorination reaction …
Number of citations: 6 onlinelibrary.wiley.com
T Yoshida, M Ohta, T Kodama, M Tobisu - 2022 - chemrxiv.org
C–F bonds of acyl fluorides can be cleaved and added across teth-ered alkenes in the presence of a cationic rhodium(I) tetrafluorobo-rate catalyst. This 1,2-carbofluorination reaction …
Number of citations: 0 chemrxiv.org
K Banerjee, M Jain, A Vallabh, B Srivastava… - Drug …, 2015 - thieme-connect.com
This paper describes the synthesis, early process development, salt selection strategies and pre clinical evaluation of novel, potent and selective CB1 antagonist, 8-Chloro-1-(2,4-…
Number of citations: 3 www.thieme-connect.com
I Barrett, M Carr, N O'Boyle, LM Greene… - Journal of Enzyme …, 2010 - Taylor & Francis
We have synthesized a series of polymethoxylated rigid analogs of combretastatin A-4 which contain a benzoxepin ring in place of the usual ethylene bridge present in the natural …
Number of citations: 19 www.tandfonline.com
I Barrett, MJ Meegan, RB Hughes, M Carr… - Bioorganic & medicinal …, 2008 - Elsevier
The estrogen receptors ERα and ERβ are recognized as important pharmaceutical targets for a variety of diseases including osteoporosis and breast cancer. A series of novel …
Number of citations: 58 www.sciencedirect.com
R Bera, G Dhananjaya, SN Singh, B Ramu, SU Kiran… - Tetrahedron, 2008 - Elsevier
The reaction of β-chloroacrolein with 1equiv of 2-aminophenol in DMF proceeds smoothly to afford 11-hydroxy derivative of chromenoquinoline in good yield. This single pot method …
Number of citations: 33 www.sciencedirect.com
CO Ndubaku, TP Heffron, ST Staben… - Journal of medicinal …, 2013 - ACS Publications
Dysfunctional signaling through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway leads to uncontrolled tumor proliferation. In the course of the discovery of novel benzoxepin …
Number of citations: 176 pubs.acs.org
S Hesse, G Kirsch - Tetrahedron Letters, 2002 - Elsevier
A four-step preparation of compounds containing a coumarinic moiety is presented. This synthesis involves notably a Suzuki cross-coupling reaction (performed in aqueous media) and …
Number of citations: 99 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。